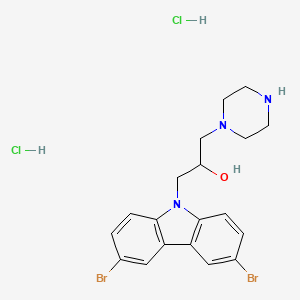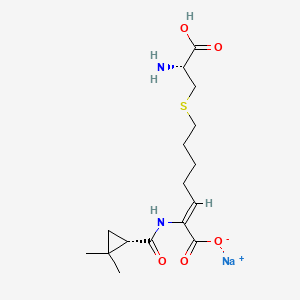
Chapso
Overview
Description
Chapso is a unique detergent with a high critical micelle concentration (CMC) that solubilizes membrane-bound proteins in their native state . It is a non-denaturing zwitterionic bile salt derivative . This compound is derived from Chaps by the addition of a functional hydroxyl group .
Molecular Structure Analysis
This compound has an empirical formula of C32H58N2O8S and a molecular weight of 630.88 . It is zwitterionic due to its quaternary ammonium and sulfonate groups .
Chemical Reactions Analysis
This compound is used in the laboratory to solubilize biological macromolecules such as proteins . It has low light absorbance in the ultraviolet region of the electromagnetic spectrum, which is useful for laboratory workers monitoring ongoing chemical reactions .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a micellar weight of 9960 . It has a CMC of 8 mM and is soluble in water . It is also thermally stable .
Mechanism of Action
Target of Action
CHAPSO, a zwitterionic detergent, primarily targets membrane proteins and opiate receptors . It solubilizes these targets, maintaining them in their native state .
Mode of Action
This compound interacts with its targets by solubilizing them. It has a higher solubility than CHAPS due to its more polar head group . This allows it to maintain membrane proteins in their native state and solubilize opiate receptors to a state exhibiting reversible binding of opiates .
Biochemical Pathways
It is known that this compound can eliminate the directional bias of bacterial transcription complexes , which suggests it may influence the transcription process in bacteria.
Result of Action
This compound’s action results in the solubilization of membrane proteins and opiate receptors . This enables the study of these proteins in their native state. Additionally, this compound can eliminate the directional bias of bacterial transcription complexes, aiding in the determination of the structure of these complexes under cryo-electron microscopy .
Action Environment
This compound is thermally stable , suggesting that it can function effectively across a range of temperatures. It is also water-soluble , indicating that it can operate in aqueous environments.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate plays a crucial role in biochemical reactions, especially in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by disrupting lipid-protein interactions. This detergent is known for its mildness, which helps maintain the native conformation and activity of membrane proteins during extraction and purification processes .
Cellular Effects
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The detergent’s ability to preserve the structural integrity of membrane proteins ensures that cellular processes dependent on these proteins remain functional. Additionally, it can impact the localization and distribution of membrane proteins within the cell .
Molecular Mechanism
The molecular mechanism of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate involves its binding interactions with biomolecules. It disrupts lipid-protein interactions, leading to the solubilization of membrane proteins. This detergent can also influence enzyme activity by either inhibiting or activating specific enzymes. Furthermore, it can cause changes in gene expression by affecting the stability and functionality of membrane-bound transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate can change over time. The detergent is known for its stability, but it can degrade under certain conditions, leading to a loss of effectiveness. Long-term studies have shown that prolonged exposure to this detergent can have lasting effects on cellular function, including alterations in membrane protein activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate vary with different dosages in animal models. At low doses, the detergent effectively solubilizes and stabilizes membrane proteins without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Threshold effects have been observed, where the impact of the detergent becomes more pronounced at higher concentrations .
Metabolic Pathways
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate is involved in various metabolic pathways, particularly those related to membrane protein function. It interacts with enzymes and cofactors that are essential for the solubilization and stabilization of membrane proteins. The detergent can also affect metabolic flux and metabolite levels by altering the activity of membrane-bound enzymes and transporters .
Transport and Distribution
Within cells and tissues, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the detergent, affecting its overall effectiveness. The detergent’s ability to disrupt lipid-protein interactions plays a key role in its transport and distribution within cellular compartments .
Subcellular Localization
The subcellular localization of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate is primarily within membrane compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The detergent’s activity and function are influenced by its localization, with specific effects observed in different subcellular regions .
properties
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQQBLRVXOUDTN-XOHPMCGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002705 | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82473-24-3 | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82473-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHAPS Hydroxy analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082473243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIO)-2-HYDROXY-1-PROPANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9N9RGA14M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)






![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)



